molecular formula C9H12N2 B3222410 (S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE CAS No. 1213172-32-7

(S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE

Cat. No.: B3222410
CAS No.: 1213172-32-7
M. Wt: 148.2 g/mol
InChI Key: BMARABOQKIKIRT-VIFPVBQESA-N
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Description

(S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE is a chiral amine derivative of tetrahydroisoquinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a tetrahydroisoquinoline core, makes it a valuable building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to obtain the desired enantiomer. Another approach involves the use of chiral auxiliaries or chiral ligands in asymmetric synthesis to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic compounds, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neurological functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE: The enantiomer of the compound, which may exhibit different biological activities and properties.

    Tetrahydroisoquinoline: The parent compound, which lacks the chiral amine group but shares the core structure.

    Isoquinoline: The aromatic precursor, which can be converted into various tetrahydroisoquinoline derivatives.

Uniqueness: (S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE is unique due to its chiral nature and the presence of the amine group, which imparts specific reactivity and biological activity. Its enantiomeric purity is crucial for applications in medicinal chemistry, where the stereochemistry can significantly influence the compound’s efficacy and safety.

Properties

IUPAC Name

(8S)-5,6,7,8-tetrahydroisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h4-6,9H,1-3,10H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMARABOQKIKIRT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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